(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18785864
InChI: InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1
SMILES:
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol

(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride

CAS No.:

Cat. No.: VC18785864

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride -

Specification

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
IUPAC Name (2R,3S)-2-methyloxolan-3-amine;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1
Standard InChI Key BIDHTLIFGLSEPA-JBUOLDKXSA-N
Isomeric SMILES C[C@@H]1[C@H](CCO1)N.Cl
Canonical SMILES CC1C(CCO1)N.Cl

Introduction

Chemical Identity and Basic Properties

(2R,3S)-2-Methyltetrahydrofuran-3-amine hydrochloride is a bicyclic amine salt with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its IUPAC name reflects the stereochemistry at the second and third carbon positions, which are critical for its biological activity and synthetic utility. Key physicochemical properties include:

PropertyValueSource
CAS Number2954726-16-8
Boiling Point173.5°C (at 760 mmHg)
DensityN/A
Purity (Commercial)97%
LogP (Partition Coefficient)1.24

The compound’s hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for laboratory and industrial applications .

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of (2R,3S)-2-methyltetrahydrofuran-3-amine hydrochloride typically involves intramolecular aminoetherification, a reaction that forms the tetrahydrofuran ring while introducing the amine group. A notable method, adapted from Paudyal et al. , employs Rh₂(esp)₂ as a catalyst and TsONHMe (N-methyl toluenesulfonamide) as the nitrogen source. The reaction proceeds under mild conditions (room temperature to 65°C) in trifluoroethanol (TFE), yielding the desired product with high stereoselectivity .

Key Steps in the Synthesis :

  • Substrate Preparation: (E)-4-Arylbut-3-en-1-ol derivatives are synthesized via Wittig or Horner-Wadsworth-Emmons olefination.

  • Cyclization: The alkene substrate undergoes Rh-catalyzed aminoetherification, forming the tetrahydrofuran ring and introducing the methylamine group.

  • Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Optimization

Critical parameters for optimizing yield and enantiomeric excess include:

  • Catalyst Loading: 1 mol% Rh₂(esp)₂ .

  • Solvent: Trifluoroethanol enhances reaction rates due to its high polarity and ability to stabilize transition states .

  • Temperature: Prolonged heating at 65°C improves conversion for sterically hindered substrates .

Structural and Spectroscopic Characterization

Molecular Geometry

The compound’s bicyclic structure features a tetrahydrofuran ring with a methyl group at C2 and an amine group at C3. The (2R,3S) configuration confers distinct stereoelectronic properties, influencing its reactivity and interaction with biological targets .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.27–4.21 (m, 1H, H-3), 3.18–3.15 (m, 1H, H-2), 2.46 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 83.3 (C-3), 67.5 (C-2), 34.9 (N-CH₃).

Mass Spectrometry (MS) :

  • HRMS (ESI+): Calcd. for [C₅H₁₂ClNO+H]⁺: 137.0601; Found: 137.0603.

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound’s chiral centers and amine functionality make it a valuable intermediate in synthesizing CNS-active drugs, particularly those targeting neurotransmitter receptors. For example, structural analogs have shown promise as serotonin reuptake inhibitors and dopamine agonists .

Catalytic Applications

In asymmetric catalysis, (2R,3S)-2-methyltetrahydrofuran-3-amine derivatives serve as ligands for transition-metal complexes, enhancing enantioselectivity in C–C bond-forming reactions .

Future Directions

Further research should prioritize:

  • Mechanistic Studies: Elucidating the compound’s interactions with biological targets using X-ray crystallography.

  • Process Scaling: Developing continuous-flow synthesis methods to improve industrial viability.

  • Toxicology Profiling: Assessing chronic exposure risks via in vivo models.

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